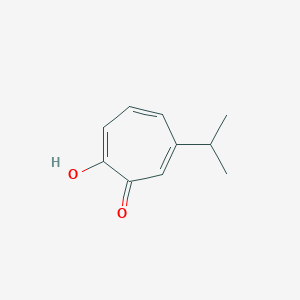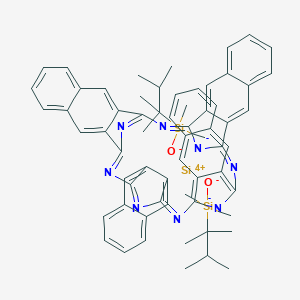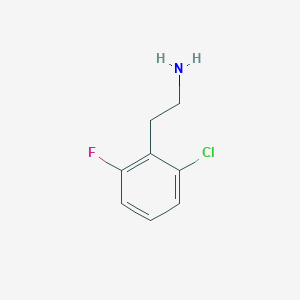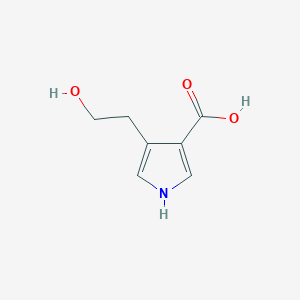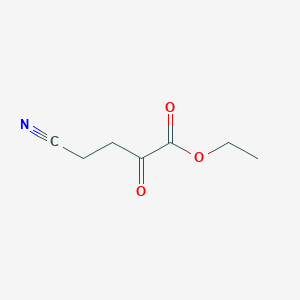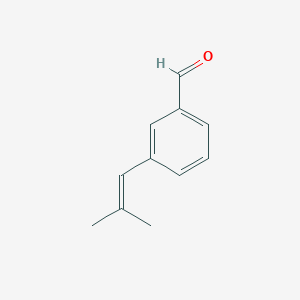
3-(2-Methylprop-1-en-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylprop-1-en-1-yl)benzaldehyde, also known as cuminaldehyde, is a naturally occurring organic compound found in the essential oils of various plants, including cumin, cinnamon, and clove. It is widely used in the food industry as a flavoring agent and also has potential applications in medicine and pharmacology. In
作用機序
The mechanism of action of 3-(2-Methylprop-1-en-1-yl)benzaldehyde is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways involved in various cellular processes. It also has the ability to scavenge free radicals and reduce oxidative stress, which may contribute to its antioxidant and anti-inflammatory effects.
生化学的および生理学的効果
3-(2-Methylprop-1-en-1-yl)benzaldehyde has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It also has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have antioxidant properties, which may help prevent oxidative damage to cells and tissues.
実験室実験の利点と制限
One of the advantages of using 3-(2-Methylprop-1-en-1-yl)benzaldehyde in lab experiments is its availability and relatively low cost. It is also a naturally occurring compound, which makes it a more attractive option compared to synthetic compounds. However, one limitation is that it may have variable purity and quality depending on the source and method of extraction.
将来の方向性
There are several potential future directions for research on 3-(2-Methylprop-1-en-1-yl)benzaldehyde. One area of interest is its potential use in the treatment of cancer. Studies have shown that it has anticancer properties and may be useful in the development of new cancer therapies. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has shown that it has neuroprotective effects and may help prevent the development of cognitive decline. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 3-(2-Methylprop-1-en-1-yl)benzaldehyde.
合成法
The synthesis of 3-(2-Methylprop-1-en-1-yl)benzaldehyde can be achieved through various methods, including the oxidation of cumene, the reaction of benzaldehyde with acetone, and the reaction of cuminol with nitric acid. The most commonly used method is the oxidation of cumene, which involves the reaction of cumene with air in the presence of a catalyst such as cobalt or manganese.
科学的研究の応用
3-(2-Methylprop-1-en-1-yl)benzaldehyde has been extensively studied for its potential applications in medicine and pharmacology. Research has shown that it has antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has been used in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
特性
CAS番号 |
145589-43-1 |
|---|---|
製品名 |
3-(2-Methylprop-1-en-1-yl)benzaldehyde |
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC名 |
3-(2-methylprop-1-enyl)benzaldehyde |
InChI |
InChI=1S/C11H12O/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-8H,1-2H3 |
InChIキー |
XZWNNQZDBVICDB-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC(=CC=C1)C=O)C |
正規SMILES |
CC(=CC1=CC(=CC=C1)C=O)C |
同義語 |
Benzaldehyde, 3-(2-methyl-1-propenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



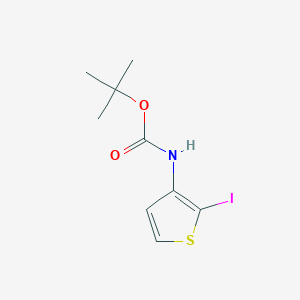
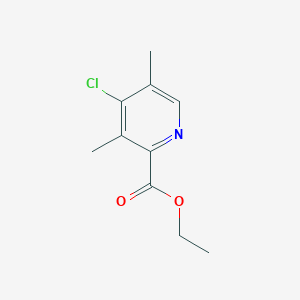
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)
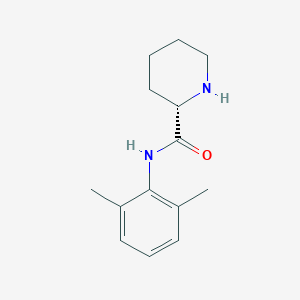
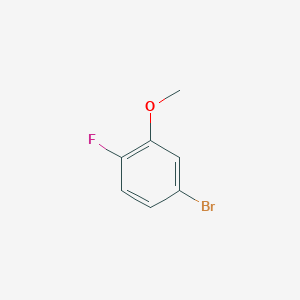
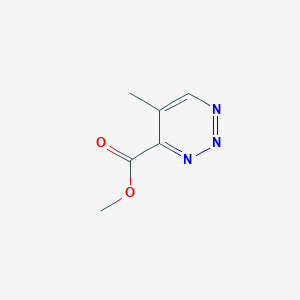
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
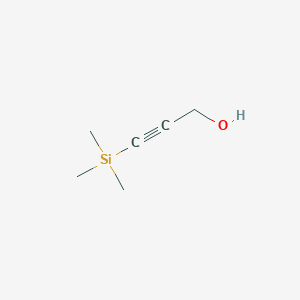
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
